2-Fluoro-5-(piperazin-1-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-5-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluoro-5-nitrobenzonitrile with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-5-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The compound can also participate in condensation reactions with other aromatic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(piperazin-1-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Fluoro-5-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(piperazin-1-yl)benzonitrile: This compound has a similar structure but differs in the position of the fluorine atom.
2-Fluoro-5-(piperazin-1-yl)benzamide: This compound has an amide group instead of a nitrile group.
2-Fluoro-5-(piperazin-1-yl)benzaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-5-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
ULJNNPVXBIJGED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
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